molecular formula C24H24N4O2 B2812340 1-benzyl-9-methyl-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 900294-33-9

1-benzyl-9-methyl-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B2812340
CAS No.: 900294-33-9
M. Wt: 400.482
InChI Key: KNEPLCRYUZNHMH-UHFFFAOYSA-N
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Description

1-Benzyl-9-methyl-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex heterocyclic compound. It features a fused ring system that includes pyridine, pyrrolo, and pyrimidine moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-9-methyl-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

    Formation of the Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Core:

    Introduction of the Benzyl and Methyl Groups:

    Attachment of the Piperidine-1-carbonyl Group:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-9-methyl-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen, nitro, or other functional groups.

Scientific Research Applications

1-Benzyl-9-methyl-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in organic reactions.

Comparison with Similar Compounds

    1-Benzyl-9-methyl-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one: can be compared with other heterocyclic compounds like:

Uniqueness:

  • The unique combination of the pyridine, pyrrolo, and pyrimidine rings, along with the specific substitution pattern, gives this compound distinct chemical and biological properties. Its ability to interact with multiple biological targets makes it a versatile molecule for research and potential therapeutic applications.

Properties

IUPAC Name

6-benzyl-10-methyl-5-(piperidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c1-17-9-8-14-27-21(17)25-22-19(23(27)29)15-20(24(30)26-12-6-3-7-13-26)28(22)16-18-10-4-2-5-11-18/h2,4-5,8-11,14-15H,3,6-7,12-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNEPLCRYUZNHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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